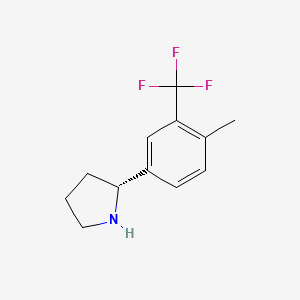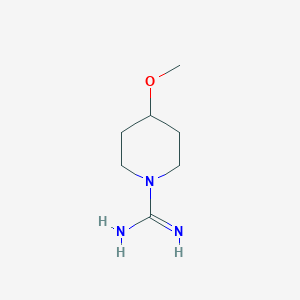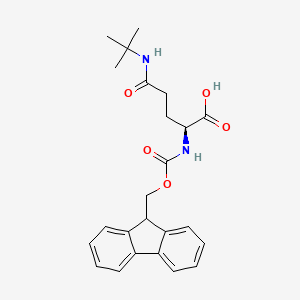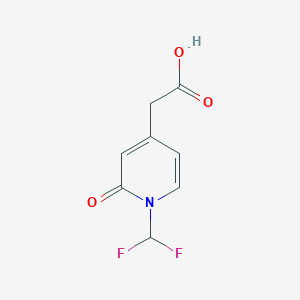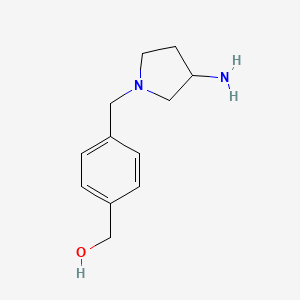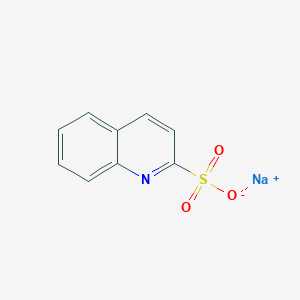
Sodium quinoline-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium quinoline-2-sulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is particularly notable for its use in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium quinoline-2-sulfonate typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium quinoline-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-sulfonic acid.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Sodium quinoline-2-sulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium quinoline-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. The compound’s ability to chelate metal ions also plays a significant role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with similar chemical properties but lacks the sulfonate group.
Quinoline-2-sulfonic acid: Similar structure but in its acidic form.
Sodium sulfinates: Another class of compounds with sulfonate groups but different core structures.
Uniqueness: Sodium quinoline-2-sulfonate is unique due to its combination of the quinoline core and the sulfonate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H6NNaO3S |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
sodium;quinoline-2-sulfonate |
InChI |
InChI=1S/C9H7NO3S.Na/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
QKTKYBBXDFESFC-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


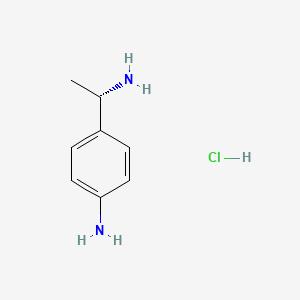

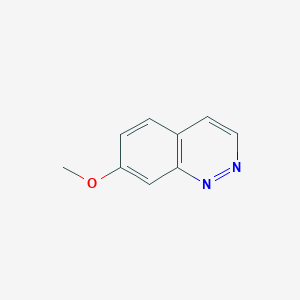
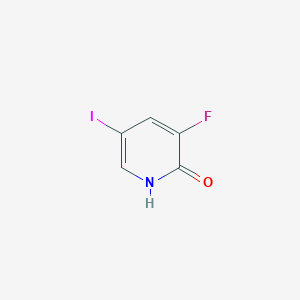
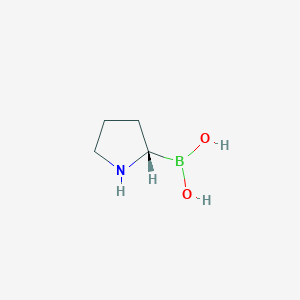
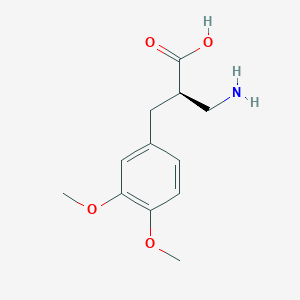
![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
